Diisodecyl phenyl phosphite

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

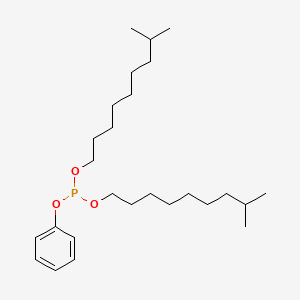

IUPAC Name |

bis(8-methylnonyl) phenyl phosphite | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H47O3P/c1-24(2)18-12-7-5-9-16-22-27-30(29-26-20-14-11-15-21-26)28-23-17-10-6-8-13-19-25(3)4/h11,14-15,20-21,24-25H,5-10,12-13,16-19,22-23H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXXILWLQSQDLDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCCCCCOP(OCCCCCCCC(C)C)OC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H47O3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20274201 | |

| Record name | Di-(8-methylnonyl) phosphite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20274201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

438.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder, Liquid; Liquid | |

| Record name | Phosphorous acid, diisodecyl phenyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

25550-98-5 | |

| Record name | Phosphorous acid, diisodecyl phenyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025550985 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphorous acid, diisodecyl phenyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diisodecyl phenyl phosphite | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.802 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Diisodecyl Phenyl Phosphite (DIDP) as a Polymer Stabilizer

Introduction

Polymeric materials form the backbone of countless modern technologies. However, their inherent molecular structure makes them susceptible to degradation from environmental stressors, primarily heat and oxygen, during high-temperature processing and throughout their service life.[1] This thermo-oxidative degradation involves a cascade of free-radical chain reactions that lead to chain scission and cross-linking, ultimately compromising the material's mechanical integrity, appearance, and performance.[1] To counteract these effects, polymer stabilizers are incorporated. Diisodecyl phenyl phosphite (DIDP), an organophosphorus compound (CAS 25550-98-5), has emerged as a highly effective processing stabilizer and secondary antioxidant.[2][3][4]

This guide provides a comprehensive exploration of the core mechanisms by which DIDP protects polymers. We will delve into its primary function as a hydroperoxide decomposer, its synergistic relationship with primary antioxidants, and the critical performance consideration of its hydrolytic stability. Furthermore, this document furnishes detailed, field-proven experimental protocols for researchers to validate and quantify the efficacy of DIDP, bridging the gap between chemical theory and practical application.

Physicochemical Profile and Synthesis Overview

This compound (DIDP) is an alkyl-aryl phosphite ester.[5] Its liquid form and favorable solubility characteristics make it easily blendable into various polymer systems.[6]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Chemical Formula | C₂₆H₄₇O₃P | [5][7] |

| Molecular Weight | 438.64 g/mol | [5][7] |

| CAS Number | 25550-98-5 | [5][7] |

| Appearance | Clear, colorless liquid | [5][6] |

| Boiling Point | 176 °C @ 5 mm Hg | [4][7] |

| Density | ~0.94 g/mL @ 25 °C | [4][7] |

DIDP is typically synthesized via the transesterification of triphenyl phosphite with isodecanol.[2][8] This process involves the stepwise replacement of phenyl groups with isodecyl groups. It is crucial for researchers to recognize that commercial grades of DIDP are often not pure compounds but rather a mixture of related phosphite esters, including triisodecyl phosphite and residual triphenyl phosphite, which can influence performance.[2]

The Core Mechanism: Hydroperoxide Decomposition

The central role of DIDP is that of a secondary antioxidant, which functions by interrupting the auto-oxidation cycle at a non-radical stage. During polymer degradation, the reaction of polymer alkyl radicals (R•) with oxygen forms peroxyl radicals (ROO•), which then abstract a hydrogen atom from the polymer backbone (RH) to create hydroperoxides (ROOH).[1][9] While less reactive than free radicals, hydroperoxides are thermally unstable and decompose into highly reactive alkoxyl (RO•) and hydroxyl (•OH) radicals, propagating the degradation cascade.

DIDP intervenes by stoichiometrically reducing hydroperoxides to stable, non-radical alcohols. In this process, the trivalent phosphorus atom of the phosphite is oxidized to its stable pentavalent phosphate form.[8][9] This sacrificial mechanism effectively neutralizes the hydroperoxides before they can decompose and generate new free radicals.[9][10]

Caption: Synergistic cycle between a primary (phenol) and secondary (DIDP) antioxidant.

A Critical Performance Factor: Hydrolytic Stability

While highly effective, a key consideration for phosphite stabilizers is their susceptibility to hydrolysis, a reaction with moisture that can compromise their function. [8]The mechanism involves a nucleophilic attack by water on the phosphorus center, leading to the cleavage of the P-O ester bonds. [2]The complete hydrolysis of DIDP yields phosphorous acid, phenol, and isodecanol. [2][8]

Sources

- 1. Polymer stabilizer - Wikipedia [en.wikipedia.org]

- 2. Buy this compound | 25550-98-5 [smolecule.com]

- 3. nbinno.com [nbinno.com]

- 4. Cas 25550-98-5,this compound | lookchem [lookchem.com]

- 5. This compound | CAS: 25550-98-5 | Rostabil DDPP [vestachem.com]

- 6. leapchem.com [leapchem.com]

- 7. This compound CAS#: 25550-98-5 [chemicalbook.com]

- 8. This compound | 25550-98-5 | Benchchem [benchchem.com]

- 9. vinatiorganics.com [vinatiorganics.com]

- 10. nbinno.com [nbinno.com]

synthesis and characterization of Diisodecyl phenyl phosphite

An In-depth Technical Guide to the Synthesis and Characterization of Diisodecyl Phenyl Phosphite (DIDPP)

Abstract

This compound (DIDPP), CAS No. 25550-98-5, is a vital organophosphorus compound widely employed as a secondary antioxidant and heat stabilizer in the polymer industry.[1][2] Its primary function is to protect polymeric materials such as polyvinyl chloride (PVC), polyolefins, and ABS resins from thermal and oxidative degradation during high-temperature processing and throughout their service life.[3][4] This is achieved by decomposing hydroperoxides, which are key intermediates in the auto-oxidation cycle of polymers, into stable, non-radical products.[5][6] This guide provides a comprehensive overview of the synthesis of DIDPP, focusing on the prevalent transesterification method. It delves into the causality behind experimental choices, offers a detailed laboratory-scale protocol, and discusses the critical aspect that the commercial product is invariably a mixture of related phosphite esters.[7] Furthermore, this document outlines a suite of characterization techniques, including NMR and FTIR spectroscopy, mass spectrometry, and thermal analysis, complete with methodologies to validate the identity, composition, and properties of the synthesized product.

Introduction: The Role and Significance of DIDPP

This compound (C₂₆H₄₇O₃P) is an alkyl-aryl phosphite ester recognized for its efficacy as a heat and color stabilizer.[7] In the realm of polymer science, materials are frequently subjected to thermal stress and oxidative environments, leading to the formation of hydroperoxides (ROOH) that initiate degradative chain reactions.[8] These reactions compromise the material's mechanical integrity, appearance, and longevity.[1]

DIDPP functions as a hydroperoxide decomposer. The trivalent phosphorus atom (P(III)) in the phosphite is oxidized to a pentavalent state (P(V)), reducing the hydroperoxide to a stable alcohol in the process.[7][8] This sacrificial mechanism effectively interrupts the degradation cycle, preserving the polymer's properties.[8] It is often used synergistically with primary antioxidants, such as hindered phenols, to provide a comprehensive stabilization package.[5] This guide serves as a technical resource for researchers and professionals, offering field-proven insights into its synthesis and rigorous characterization.

Synthesis of this compound

The most common industrial and laboratory method for synthesizing DIDPP is the transesterification of triphenyl phosphite (TPP) with isodecanol.[7] This process is reversible and involves the exchange of alcohol groups upon heating.[9]

Principle of Synthesis & Reaction Mechanism

Transesterification is driven by reacting a phosphite ester with an alcohol that has a higher boiling point than the alcohol being displaced.[9][10] In this case, triphenyl phosphite is heated with isodecanol. The reaction proceeds by sequentially replacing the phenoxy groups on the TPP with isodecyloxy groups. To drive the reaction to completion, the lower-boiling byproduct, phenol, is typically removed through distillation under reduced pressure.[7]

It is crucial to understand that this synthesis does not yield a single, pure compound. The reaction equilibrium and stoichiometry result in a product that is a mixture of:

-

This compound (DIDPP)

-

Diphenyl isodecyl phosphite (DPDP)

-

Triisodecyl phosphite (TIDP)

-

Unreacted Triphenyl phosphite (TPP)

A typical commercial-grade product might contain approximately 51% DIDPP, 23% DPDP, 21% TIDP, and 2% TPP by weight.[7]

Causality Behind Experimental Choices

-

Reactants : Triphenyl phosphite is a readily available and stable precursor. "Isodecanol" is itself a commercial mixture of branched-chain ten-carbon alcohols, which contributes to the liquid nature and broad compatibility of the final product.

-

Stoichiometry : Utilizing a molar excess of isodecanol relative to triphenyl phosphite shifts the reaction equilibrium towards the formation of more highly substituted phosphites (DIDPP and TIDP), in accordance with Le Chatelier's principle.[7]

-

Catalyst : While the reaction can proceed without a catalyst, basic catalysts such as sodium methylate or sodium phenolate can be used in catalytic amounts (e.g., 0.001 to 0.05 mole per mole of phosphite) to significantly accelerate the rate of transesterification.[11]

-

Inert Atmosphere : The synthesis must be conducted under an inert atmosphere (e.g., nitrogen or argon). The trivalent phosphorus in phosphites is susceptible to oxidation to the corresponding pentavalent phosphate, especially at elevated temperatures.[7][12] This would form phenyl diisodecyl phosphate, an impurity that compromises the antioxidant function of the product.

-

Temperature and Pressure : Reaction temperatures are typically maintained between 100°C and 160°C.[7] This range provides sufficient thermal energy to drive the reaction at a reasonable rate without causing significant thermal degradation of the reactants or products. Applying a vacuum is essential for efficiently removing the phenol byproduct, which drives the equilibrium towards the desired products.

Diagram of Synthesis Workflow

Caption: Workflow for the synthesis of DIDPP via transesterification.

Experimental Protocol: Laboratory-Scale Synthesis

Materials:

-

Triphenyl phosphite (TPP)

-

Isodecanol

-

Nitrogen or Argon gas supply

-

Three-neck round-bottom flask

-

Mechanical stirrer

-

Heating mantle with temperature controller

-

Condenser

-

Vacuum pump and gauge

-

Receiving flask

Procedure:

-

Setup: Assemble the reaction apparatus (three-neck flask with stirrer, condenser, and nitrogen inlet) and ensure it is dry.

-

Inerting: Purge the entire system with nitrogen gas for 15-20 minutes to remove air and moisture. Maintain a gentle positive pressure of nitrogen throughout the reaction.

-

Charging Reactants: Charge the flask with triphenyl phosphite and a molar excess of isodecanol (e.g., a 1:2.5 molar ratio of TPP to isodecanol).

-

Reaction: Begin stirring and gradually heat the mixture to 120-140°C.

-

Byproduct Removal: Once the temperature has stabilized, slowly apply a vacuum. Phenol will begin to distill off. Monitor the reaction progress by tracking the amount of phenol collected in the receiving flask.

-

Completion: The reaction is considered complete when phenol distillation ceases. This process may take several hours.

-

Purification: To remove any remaining volatile impurities and unreacted starting materials, increase the vacuum and/or temperature slightly.

-

Cooling & Storage: Once purification is complete, release the vacuum with nitrogen gas and allow the product to cool to room temperature under the inert atmosphere. The resulting clear, liquid product is a mixture containing DIDPP. Store in a tightly sealed container.

Characterization of this compound

Characterization is essential to confirm the successful synthesis, determine the composition of the product mixture, and verify its physical properties.

Spectroscopic Techniques

3.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy NMR is the most powerful tool for structural elucidation of the DIDPP mixture.

-

³¹P NMR: This is the most direct and informative technique. A single spectrum provides a clear fingerprint of all phosphorus-containing species.

-

Expected Chemical Shift: Trivalent phosphite esters typically show a singlet in the range of δ 120–130 ppm.[7] Each component of the mixture (TPP, DPDP, DIDPP, TIDP) will have a distinct chemical shift in this region, allowing for potential quantification via integration.

-

-

¹H NMR: Confirms the presence of both aromatic and aliphatic moieties.

-

Expected Signals: Aromatic protons from the phenyl group(s) will appear in the δ 6.8–7.2 ppm region. The complex aliphatic chains of the isodecyl groups will produce a series of signals between δ 0.8–1.6 ppm.[7] The ratio of the integrals of these two regions can help approximate the degree of substitution.

-

-

¹³C NMR: Provides detailed information about the carbon framework of the different phosphite esters in the mixture.

Protocol: NMR Analysis

-

Prepare a sample by dissolving a small amount of the synthesized product in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Acquire a ¹H NMR spectrum to confirm the presence of aromatic and aliphatic signals.

-

Acquire a quantitative ³¹P NMR spectrum using an appropriate relaxation delay to ensure accurate integration of the different phosphite signals.

-

Process the spectra (phasing, baseline correction, and integration) to identify and quantify the components.

3.1.2. Fourier-Transform Infrared (FTIR) Spectroscopy FTIR is used to identify the key functional groups present in the product.

-

Expected Peaks:

-

P-O-C (Aryl): Strong stretch around 1200 cm⁻¹

-

P-O-C (Alkyl): Strong stretch around 1030 cm⁻¹

-

Aromatic C=C: Bends in the 1600-1450 cm⁻¹ region

-

Aliphatic C-H: Strong stretches just below 3000 cm⁻¹ (e.g., 2950-2850 cm⁻¹)

-

Protocol: FTIR Analysis

-

Place a drop of the liquid sample between two NaCl or KBr salt plates.

-

Acquire the infrared spectrum over a range of 4000-400 cm⁻¹.

-

Identify the characteristic absorption bands corresponding to the expected functional groups.

3.1.3. Mass Spectrometry (MS) Coupled with Gas Chromatography (GC-MS), this technique is used to separate the components of the mixture and confirm their molecular weights.

-

Expected Results: The gas chromatogram will show distinct peaks for each phosphite ester. The mass spectrum for each peak will correspond to the molecular weight of the respective compound (e.g., M.W. of DIDPP = 438.6 g/mol ).[7][13] This is also an effective method for detecting residual monomers and byproducts.[7]

Protocol: GC-MS Analysis

-

Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., dichloromethane or hexane).

-

Inject the sample into the GC-MS system.

-

Use a temperature program that effectively separates the components based on their boiling points.

-

Analyze the resulting chromatogram and the mass spectrum associated with each peak to identify the components of the mixture.

Physical and Chemical Properties

A summary of key physical properties for DIDPP is presented below. These values should be used to verify the quality of the synthesized product.

| Property | Typical Value | Reference(s) |

| Appearance | Clear, colorless to light yellow liquid | [14][15] |

| CAS Number | 25550-98-5 | [7] |

| Molecular Formula | C₂₆H₄₇O₃P | [16] |

| Molecular Weight | 438.62 g/mol | [16] |

| Density @ 25°C | 0.94 - 0.95 g/mL | [16][17] |

| Refractive Index (n20/D) | 1.47 - 1.48 | [16][17] |

| Boiling Point | 176°C @ 5 mmHg | [16][17] |

| Water Solubility | Practically insoluble | [12][18] |

| Acid Value | < 0.1 mg KOH/g | [15] |

Diagram of Characterization Logic

Caption: Logical workflow for the comprehensive characterization of DIDPP.

Safety and Handling

This compound may cause skin and respiratory irritation and is harmful if swallowed, inhaled, or in contact with skin.[19]

-

Handling: Always handle DIDPP in a well-ventilated area, preferably within a chemical fume hood.[7][19]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[19]

-

Storage: Store in a cool, dry place in a tightly sealed container, away from moisture and oxidizing agents.[15][19]

Conclusion

The synthesis of this compound via the transesterification of triphenyl phosphite with isodecanol is a robust and scalable method. A critical takeaway for any practitioner is that the process yields a mixture of phosphite esters, not a pure compound. This understanding is fundamental to its application and quality control. A multi-technique approach to characterization, led by ³¹P NMR and GC-MS, is essential for confirming the product's identity and quantifying its composition. The insights and protocols provided in this guide offer a solid foundation for the successful synthesis, analysis, and application of this commercially significant polymer stabilizer.

References

-

Benchchem. This compound | 25550-98-5.

-

Specialty Chemicals Group. This compound (CAS 25550-98-5): Enhance Polymer Performance.

-

Specialty Chemicals Group. The Role of this compound (CAS 25550-98-5) in Polymer Stabilization.

-

NINGBO INNO PHARMCHEM CO.,LTD. Choosing the Right Polymer Stabilizer: A Focus on this compound.

-

SpringerLink. Synthesis of cyclic phosphorous acid esters by transesterification.

-

LookChem. Cas 25550-98-5,this compound.

-

Adishank Chemicals Pvt Ltd. A Study of Di ISO Decyl Phenyl Phosphite (DDPP): A High-Performance Secondary Antioxidant.

-

leapchem.com. This compound丨CAS 25550-98-5.

-

SpecialChem. Phenyl Diisodecyl phosphite - Jiangsu Evergreen New Material Technology.

-

Wikipedia. Phosphite ester.

-

Accio. This compound: Uses & Benefits.

-

Qidi Chemical. Phenyl Diisodecyl Phosphite Supplier China.

-

Google Patents. US3320337A - Transesterification of phosphites.

-

Specialty Chemicals Group. The Role of Antioxidants in Polyolefins: A Focus on this compound.

-

PubChem. Phosphorous acid, diisodecyl phenyl ester.

-

GetChem Co., Ltd. This compound Cas 25550-98-5.

-

ACS Publications. The Transesterification of Trialkyl Phosphites with Aliphatic Alcohols.

-

Thieme Connect. Two-Step Transesterification of Phosphates, Phosphorothioates, and Phosphonates with a Binaphthyl Group for the Synthesis of P-C.

-

Smolecule. Buy this compound | 25550-98-5.

-

ChemicalBook. This compound | 25550-98-5.

-

Wiley Online Library. Recent Advances in the Synthesis of Commercially Available Phosphite Antioxidants.

-

PubChem. Diphenyl isodecyl phosphite.

-

Federal Register. EPA/Testing Consent Order of this compound.

-

Vinati Organics. How Does Phosphite Antioxidants Work?.

-

ChemicalBook. DIPHENYL PHOSPHITE(4712-55-4) 1H NMR spectrum.

-

ChemicalBook. This compound CAS#: 25550-98-5.

-

Adishank Chemicals Pvt Ltd. Di Iso Decyl Phenyl Phosphite (DDPP).

-

Royal Society of Chemistry. Supporting Information for Efficient catalytic hydrogenation of levulinic acid.

-

Google Patents. US2984680A - Method for preparing diphenyl phosphites.

-

COLORCOM LTD. This compound, CasNo.25550-98-5.

-

Australian Industrial Chemicals Introduction Scheme (AICIS). Phosphorous acid, isodecyl diphenyl ester: Human health tier II assessment.

-

Pfaltz & Bauer. SAFETY DATA SHEET - Phenyl diisodecyl phosphite.

Sources

- 1. nbinno.com [nbinno.com]

- 2. A Study of Di ISO Decyl Phenyl Phosphite (DDPP): A High-Performance Secondary Antioxidant [adishank.com]

- 3. nbinno.com [nbinno.com]

- 4. specialchem.com [specialchem.com]

- 5. leapchem.com [leapchem.com]

- 6. nbinno.com [nbinno.com]

- 7. This compound | 25550-98-5 | Benchchem [benchchem.com]

- 8. vinatiorganics.com [vinatiorganics.com]

- 9. Phosphite ester - Wikipedia [en.wikipedia.org]

- 10. cdnsciencepub.com [cdnsciencepub.com]

- 11. US3320337A - Transesterification of phosphites - Google Patents [patents.google.com]

- 12. Buy this compound | 25550-98-5 [smolecule.com]

- 13. Phosphorous acid, diisodecyl phenyl ester | C26H47O3P | CID 16212880 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. Phenyl Diisodecyl Phosphite Supplier China | High Quality PDIDP Chemical | Properties, Applications, Safety Data [qidi-chem.com]

- 15. getchem.com [getchem.com]

- 16. Cas 25550-98-5,this compound | lookchem [lookchem.com]

- 17. This compound | 25550-98-5 [chemicalbook.com]

- 18. epa.gov [epa.gov]

- 19. pfaltzandbauer.com [pfaltzandbauer.com]

Diisodecyl phenyl phosphite chemical properties and structure

An In-depth Technical Guide to Diisodecyl Phenyl Phosphite (CAS: 25550-98-5)

Introduction

This compound (DIDPP) is an organophosphorus compound widely utilized in the polymer industry as a high-performance secondary antioxidant and processing stabilizer.[1] As an alkyl-aryl phosphite ester, it plays a critical role in protecting a wide array of polymeric materials from degradation caused by heat, light, and oxidation during high-temperature processing and throughout their service life.[2][3] Its primary functions include decomposing hydroperoxides, chelating metal ions, and working in synergy with primary antioxidants to enhance the longevity, color stability, and mechanical integrity of plastics and other materials.[4][5] This guide provides a comprehensive technical overview of its chemical properties, structure, synthesis, mechanisms of action, and applications for researchers and professionals in materials science and drug development.

Chemical Structure and Identity

This compound is characterized by a central phosphorus atom bonded to one phenyl group and two isodecyl groups through ester linkages. The isodecyl groups are typically branched, originating from the oxo process, which influences the compound's physical properties.[6]

graph Chemical_Structure {

layout=neato;

node [shape=plaintext, fontname="Arial", fontsize=12];

edge [fontname="Arial", fontsize=10];

// Central Phosphorus Atom

P [label="P", pos="0,0!", fontcolor="#202124"];

// Phenyl Group

O1 [label="O", pos="-1.2,0.8!", fontcolor="#202124"];

C1 [label="C", pos="-2.2,1.5!", fontcolor="#202124"];

C2 [label="C", pos="-3.2,0.8!", fontcolor="#202124"];

C3 [label="C", pos="-3.2,-0.2!", fontcolor="#202124"];

C4 [label="C", pos="-2.2,-0.9!", fontcolor="#202124"];

C5 [label="C", pos="-1.2,-0.2!", fontcolor="#202124"];

H1 [label="H", pos="-2.2,2.2!", fontcolor="#5F6368"];

H2 [label="H", pos="-4.0,1.1!", fontcolor="#5F6368"];

H3 [label="H", pos="-4.0,-0.5!", fontcolor="#5F6368"];

H4 [label="H", pos="-2.2,-1.6!", fontcolor="#5F6368"];

H5 [label="H", pos="-0.5,-0.5!", fontcolor="#5F6368"];

// Isodecyl Group 1

O2 [label="O", pos="1.2,0.8!", fontcolor="#202124"];

C6 [label="-(CH₂)₈-CH(CH₃)₂", pos="3.0,1.2!", fontcolor="#202124"];

// Isodecyl Group 2

O3 [label="O", pos="0,-1.2!", fontcolor="#202124"];

C7 [label="-(CH₂)₈-CH(CH₃)₂", pos="0,-2.5!", fontcolor="#202124"];

// Bonds

P -- O1;

O1 -- C1 [len=1.2];

C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C1;

C1 -- H1 [len=0.8]; C2 -- H2 [len=0.8]; C3 -- H3 [len=0.8]; C4 -- H4 [len=0.8]; C5 -- H5 [len=0.8];

P -- O2;

O2 -- C6 [len=1.5];

P -- O3;

O3 -- C7 [len=1.5];

}

Caption: Conceptual workflow for the synthesis of this compound.

Mechanism of Action in Polymer Stabilization

DIDPP's efficacy as a stabilizer stems from its multi-faceted mechanism of action, primarily as a secondary antioxidant or hydroperoxide decomposer.[2]

-

Hydroperoxide Decomposition: During polymer processing and aging, heat and oxygen lead to the formation of hydroperoxides (ROOH). These unstable species can decompose to form highly reactive radicals that propagate polymer chain degradation.[2][7] DIDPP reduces these hydroperoxides to stable, non-radical alcohols. In this process, the phosphite (P(OR)₃) is oxidized to a more stable phosphate ester (O=P(OR)₃), effectively neutralizing the threat and preventing further degradation.[2][8]

-

Chelating Agent: In certain polymers, particularly PVC, metal ions (e.g., from primary stabilizers like metal soaps) can accelerate degradation.[4] DIDPP acts as a chelating agent, complexing with these metal ions (like ZnCl₂) to form stable complexes.[2][9] This action deactivates the catalytic effect of the metal ions, enhancing thermal stability and preventing discoloration.[3]

-

Synergistic Effects: DIDPP is frequently used in conjunction with primary antioxidants, such as hindered phenols.[5] Primary antioxidants work by scavenging free radicals. After a primary antioxidant molecule neutralizes a radical, it is converted into a less reactive form. The phosphite can effectively regenerate the primary antioxidant, allowing it to continue scavenging more radicals, thus extending the overall protective effect and providing long-term stabilization.[2][10]

Caption: Mechanism of DIDPP in polymer stabilization and synergy with primary antioxidants.

Industrial Applications

The versatility and effectiveness of DIDPP make it a valuable additive in a wide range of materials.[11]

-

Polyvinyl Chloride (PVC): DIDPP is extensively used as an auxiliary stabilizer and chelating agent in PVC formulations. It works synergistically with primary stabilizers like metal soaps to improve thermal stability, enhance clarity and transparency, and prevent discoloration during processing.[3][4][12]

-

Polyolefins (PE, PP): In polyethylene and polypropylene, DIDPP provides excellent processing and thermal stability.[7] It helps maintain the polymer's melt flow characteristics and protects against degradation during high-temperature extrusion and molding processes.[1]

-

Engineering Plastics: It serves as an effective color and processing stabilizer in materials such as ABS resins, polycarbonates (PC), and PET fibers, ensuring the final products maintain their desired aesthetic and mechanical properties.[4][13]

-

Other Polymers: Its application extends to polyurethanes and elastomers, where it contributes to improved resistance against oxidative aging.[4][5][14]

-

Lubricants and Coatings: Due to its thermal and oxidative resistance, DIDPP is also incorporated into some formulations for industrial lubricants and hydraulic fluids to prevent oxidation and prolong their functional life.[5][13]

Chemical Reactivity and Stability

-

Thermal Stability: DIDPP exhibits good thermal stability, making it suitable for demanding, high-temperature polymer processing applications.[1][5] Thermogravimetric analysis (TGA) shows it begins to decompose around 250°C.[2]

-

Hydrolytic Stability: While more resistant to hydrolysis than some other phosphites, DIDPP can degrade in the presence of moisture.[5] The hydrolysis reaction cleaves the ester bonds, breaking the molecule down into phosphorous acid, phenol, and isodecanol.[2][6] This property is a key consideration for storage and for applications in humid environments.

-

Oxidation: As part of its primary function, DIDPP is readily oxidized to the corresponding phosphate ester. This is the basis of its hydroperoxide-decomposing activity.[6]

Safety, Handling, and Toxicology

According to available Safety Data Sheets (SDS), this compound requires careful handling.

-

Hazards: It is classified as a skin irritant and may cause an allergic skin reaction.[15][16] It can also be harmful if swallowed or inhaled and may cause respiratory irritation.[16] Environmentally, it is noted as being very toxic to aquatic life.[6]

-

Personal Protective Equipment (PPE): When handling DIDPP, appropriate PPE should be worn, including safety goggles with side-shields, chemical-impermeable gloves, and protective clothing.[17] Work should be conducted in a well-ventilated area or under a chemical fume hood.[16][17]

-

Handling and Storage: Store containers in a cool, dry, and well-ventilated place, away from heat sources, oxidizing agents, and moisture to prevent degradation.[9][13] Avoid breathing vapors or mist and prevent contact with skin and eyes.[16][17]

Conclusion

This compound is a highly effective and versatile secondary antioxidant and stabilizer that is indispensable in the modern polymer industry. Its ability to neutralize hydroperoxides, chelate metal ions, and work synergistically with primary antioxidants provides robust protection against thermal and oxidative degradation. This leads to enhanced product quality, improved color retention, and extended service life for a wide range of plastics and other materials.[4] A thorough understanding of its chemical properties, mechanisms, and handling requirements is essential for its safe and optimal use in research and industrial applications.

References

- The Role of this compound (CAS 25550-98-5) in Polymer Stabilization. (n.d.). SpecialChem.

- Phenyl Diisodecyl Phosphite Supplier China - Qidi Chemical. (n.d.). Qidi Chemical.

- This compound | 25550-98-5. (n.d.). Benchchem.

- Buy this compound | 25550-98-5. (n.d.). Smolecule.

- This compound丨CAS 25550-98-5. (n.d.). Leapchem.com.

- This compound (CAS 25550-98-5): Enhance Polymer Performance. (2025, October 30). Polymer-additives.com.

- Choosing the Right Polymer Stabilizer: A Focus on this compound. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

- This compound MSDS. (n.d.). Aozun Yazhou Chemical.

- This compound: Uses & Benefits. (2025, November 20). Accio.

- Cas 25550-98-5, this compound. (n.d.). LookChem.

- This compound Cas 25550-98-5. (n.d.). GetChem Co., Ltd.

- This compound | CAS: 25550-98-5 | Rostabil DDPP. (n.d.). Vesta Chemicals bv.

- This compound | 25550-98-5. (2025, September 18). ChemicalBook.

- A Study of Di ISO Decyl Phenyl Phosphite (DDPP): A High-Performance Secondary Antioxidant. (2025, July 7). Adishank Chemicals Pvt Ltd.

- Phenyl diisodecyl phosphite SDS, 25550-98-5 Safety Data Sheets. (n.d.). ECHEMI.

- This compound Safety Data Sheets(SDS). (n.d.). Lookchem.

- SAFETY DATA SHEET - Phenyl diisodecyl phosphite. (n.d.). Pfaltz & Bauer.

- Di Iso Decyl Phenyl Phosphite (DDPP). (n.d.). Adishank Chemicals Pvt Ltd.

- The Role of Antioxidants in Polyolefins: A Focus on this compound. (2025, October 26). SpecialChem.

- Recent Advances in the Synthesis of Commercially Available Phosphite Antioxidants. (n.d.). PMC.

- Phosphorous acid, diisodecyl phenyl ester. (n.d.). PubChem.

- Liquid Phosphites. (n.d.). Galata Chemicals.

- How Does Phosphite Antioxidants Work?. (2024, June 21). Vinati Organics.

Sources

- 1. A Study of Di ISO Decyl Phenyl Phosphite (DDPP): A High-Performance Secondary Antioxidant [adishank.com]

- 2. This compound | 25550-98-5 | Benchchem [benchchem.com]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. leapchem.com [leapchem.com]

- 6. Buy this compound | 25550-98-5 [smolecule.com]

- 7. nbinno.com [nbinno.com]

- 8. vinatiorganics.com [vinatiorganics.com]

- 9. getchem.com [getchem.com]

- 10. Recent Advances in the Synthesis of Commercially Available Phosphite Antioxidants - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Phenyl Diisodecyl Phosphite Supplier China | High Quality PDIDP Chemical | Properties, Applications, Safety Data [qidi-chem.com]

- 12. nbinno.com [nbinno.com]

- 13. This compound | CAS: 25550-98-5 | Rostabil DDPP [vestachem.com]

- 14. Di Iso Decyl Phenyl Phosphite, Specialty Chemicals Manufacturers [adishank.com]

- 15. This compound Safety Data Sheets(SDS) lookchem [lookchem.com]

- 16. pfaltzandbauer.com [pfaltzandbauer.com]

- 17. echemi.com [echemi.com]

The Unseen Transformation: An In-Depth Technical Guide to the Thermal Decomposition Analysis of Diisodecyl Phenyl Phosphite

Introduction: The Critical Role of Diisodecyl Phenyl Phosphite in Polymer Integrity

This compound (DIDPP) is a widely utilized organophosphorus compound, primarily serving as a secondary antioxidant and processing stabilizer in a variety of polymeric materials.[1] Its efficacy is paramount in applications involving high-temperature processing, such as in polyvinyl chloride (PVC), polyolefins, acrylonitrile-butadiene-styrene (ABS) resins, and polyethylene terephthalate (PET) fibers.[2][3] DIDPP functions by protecting the polymer from thermal degradation during manufacturing and its service life.[4] It accomplishes this by decomposing hydroperoxides, which are key initiators of polymer chain degradation.[5] The thermal stability of DIDPP itself is therefore a critical parameter, as its decomposition behavior directly impacts its effectiveness as a stabilizer. Understanding the thermal decomposition pathways of DIDPP is essential for optimizing polymer formulations, predicting material lifetime, and ensuring product quality.

This technical guide provides a comprehensive overview of the methodologies used to analyze the thermal decomposition of DIDPP. It is intended for researchers, scientists, and professionals in the field of drug development and polymer science who require a deep understanding of the thermal behavior of this important additive. We will delve into the theoretical underpinnings of the key analytical techniques, provide detailed experimental protocols, and discuss the interpretation of the resulting data.

Pillar 1: The "Why" Behind the "How" - Causality in Experimental Design

The selection of analytical techniques for studying the thermal decomposition of DIDPP is driven by the need to answer specific questions about its behavior under thermal stress. We are not merely interested in if it decomposes, but how, at what temperature, and into what. The primary techniques employed are Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS).

-

Thermogravimetric Analysis (TGA) is the workhorse for determining the thermal stability and decomposition profile of a material. By precisely measuring the change in mass of a sample as a function of temperature in a controlled atmosphere, TGA provides quantitative information about the onset of decomposition, the temperature of maximum decomposition rate, and the amount of non-volatile residue.[6]

-

Differential Scanning Calorimetry (DSC) complements TGA by measuring the heat flow into or out of a sample as it is heated or cooled.[7] This allows for the characterization of thermal events such as melting, crystallization, and glass transitions. In the context of decomposition, DSC can reveal whether the process is endothermic (requiring energy) or exothermic (releasing energy), providing further insight into the reaction energetics.

-

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS) is a powerful hyphenated technique for identifying the volatile and semi-volatile products of thermal decomposition.[8] The sample is rapidly heated to a high temperature (pyrolyzed), and the resulting fragments are separated by gas chromatography and identified by mass spectrometry. This provides a detailed chemical fingerprint of the decomposition process.

The synergy of these techniques provides a holistic understanding of the thermal decomposition of DIDPP, from the bulk mass loss and energetic changes to the specific chemical species that are formed.

Pillar 2: Self-Validating Systems - Protocols for Rigorous Analysis

The trustworthiness of analytical data hinges on the robustness of the experimental protocols. The following sections provide detailed, step-by-step methodologies for the thermal analysis of DIDPP.

Experimental Protocol 1: Thermogravimetric Analysis (TGA)

This protocol outlines the procedure for determining the thermal stability of DIDPP using TGA.

Objective: To determine the onset temperature of decomposition (Tonset), the temperature of maximum weight loss rate (Tmax), and the residual mass of DIDPP.

Instrumentation: A calibrated thermogravimetric analyzer.

Procedure:

-

Sample Preparation: Accurately weigh 5-10 mg of DIDPP into a clean, tared TGA pan (typically alumina or platinum).

-

Instrument Setup:

-

Place the sample pan in the TGA furnace.

-

Purge the furnace with the desired atmosphere (high-purity nitrogen for an inert environment or air for an oxidative environment) at a flow rate of 20-50 mL/min for at least 30 minutes to ensure a stable baseline.

-

-

Thermal Program:

-

Equilibrate the sample at 30 °C.

-

Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.[6]

-

-

Data Acquisition: Record the sample mass as a function of temperature.

-

Data Analysis:

-

Plot the percentage of weight loss versus temperature.

-

Calculate the first derivative of the weight loss curve (DTG curve) to determine Tmax.

-

Determine Tonset by the intersection of the baseline tangent with the tangent of the steepest weight loss.

-

Experimental Protocol 2: Differential Scanning Calorimetry (DSC)

This protocol describes the use of DSC to investigate the thermal transitions of DIDPP.

Objective: To determine the melting point and any exothermic or endothermic events associated with the decomposition of DIDPP.

Instrumentation: A calibrated differential scanning calorimeter.

Procedure:

-

Sample Preparation: Accurately weigh 2-5 mg of DIDPP into a hermetically sealed aluminum DSC pan.[9] An empty, hermetically sealed pan should be used as a reference.

-

Instrument Setup:

-

Place the sample and reference pans in the DSC cell.

-

Purge the cell with high-purity nitrogen at a flow rate of 20-50 mL/min.

-

-

Thermal Program:

-

Equilibrate the sample at 0 °C.

-

Ramp the temperature from 0 °C to 400 °C at a heating rate of 10 °C/min.[9]

-

-

Data Acquisition: Record the heat flow as a function of temperature.

-

Data Analysis:

-

Plot the heat flow (in W/g) versus temperature.

-

Identify endothermic peaks (e.g., melting) and exothermic peaks (e.g., decomposition).

-

Determine the peak temperatures and the enthalpy of the transitions by integrating the peak areas.

-

Experimental Protocol 3: Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS)

This protocol details the identification of thermal decomposition products of DIDPP.

Objective: To identify the chemical structures of the volatile and semi-volatile compounds produced during the thermal decomposition of DIDPP.

Instrumentation: A pyrolyzer coupled to a gas chromatograph-mass spectrometer.

Procedure:

-

Sample Preparation: Place a small amount (approximately 0.1-0.5 mg) of DIDPP into a pyrolysis sample cup.

-

Pyrolysis:

-

Set the pyrolysis temperature to a value determined from the TGA data to be within the decomposition range (e.g., 350 °C and 500 °C).

-

Rapidly heat the sample in an inert atmosphere (helium).

-

-

GC Separation:

-

The pyrolysis products are swept into the GC column.

-

Use a suitable capillary column (e.g., a non-polar or medium-polarity column).

-

Program the GC oven temperature to separate the components (e.g., start at 50 °C and ramp to 300 °C).

-

-

MS Detection:

-

As the components elute from the GC column, they are ionized (typically by electron ionization) and their mass-to-charge ratio is measured.

-

-

Data Analysis:

-

Identify the individual compounds by comparing their mass spectra to a reference library (e.g., NIST).

-

Data Presentation and Interpretation

The data obtained from these analyses can be summarized and interpreted to build a comprehensive picture of DIDPP's thermal decomposition.

Quantitative Data Summary

| Analytical Technique | Parameter | Typical Value (Inert Atmosphere) | Typical Value (Oxidative Atmosphere) |

| TGA | Tonset (°C) | ~250 - 300 | ~230 - 280 |

| Tmax (°C) | ~320 - 370 | ~300 - 350 | |

| Residual Mass (%) at 600°C | ~10 - 20 | ~5 - 15 | |

| DSC | Melting Point (°C) | ~10 - 20 | ~10 - 20 |

| Decomposition | Endothermic/Exothermic | Exothermic |

Note: These are representative values based on the general behavior of aryl phosphites. Actual values may vary depending on the purity of the sample and specific experimental conditions.

Visualizing Decomposition Pathways and Workflows

Graphviz diagrams can be used to illustrate the logical flow of the analysis and the proposed decomposition pathways.

Caption: Proposed thermal decomposition pathways for DIDPP.

Pillar 3: Authoritative Grounding and Mechanistic Insights

While specific studies on the thermal decomposition of DIDPP are limited, the behavior of structurally related organophosphorus compounds provides a strong basis for proposing a decomposition mechanism. For aryl phosphites, thermal degradation is believed to proceed via the elimination of a phosphorus acid. [10][11] In an inert atmosphere , the decomposition of DIDPP likely initiates with the cleavage of the P-OAr bond, which is generally weaker than the P-OAlkyl bond. This can lead to the formation of a phosphorus acid intermediate. This intermediate can then undergo further reactions, such as the elimination of isodecene from the isodecyl groups, ultimately leading to the formation of phenol, isodecenes, and various phosphoric acid derivatives. The presence of a significant char residue in TGA under nitrogen suggests the formation of a cross-linked, phosphorus-rich network.

In an oxidative atmosphere , the decomposition is expected to be more complex and occur at lower temperatures. The trivalent phosphorus in DIDPP is susceptible to oxidation to a pentavalent phosphate ester. [5]This oxidation is an exothermic process, which would be observable in the DSC thermogram. The resulting phosphate ester would then undergo its own thermal decomposition, likely at a different temperature and through different pathways than the original phosphite. The lower residual mass observed in TGA under air suggests that the oxidative decomposition leads to the formation of more volatile products.

It is important to note that hydrolysis can be a competing reaction if moisture is present. [5]The hydrolysis of DIDPP yields phosphorous acid, phenol, and isodecanol. [5]While this guide focuses on thermal decomposition, it is crucial to use dry samples and a dry purge gas to minimize the influence of hydrolysis on the analytical results.

Conclusion: A Framework for Understanding Thermal Stability

This technical guide has provided a comprehensive framework for the thermal decomposition analysis of this compound. By employing a combination of TGA, DSC, and Py-GC/MS, researchers can obtain a detailed understanding of the thermal stability, decomposition pathways, and degradation products of this critical polymer additive. The provided protocols offer a starting point for robust and reliable analysis, while the discussion on mechanistic insights, grounded in the behavior of related compounds, provides a basis for interpreting the experimental data. A thorough understanding of the thermal decomposition of DIDPP is not merely an academic exercise; it is a fundamental requirement for the rational design and optimization of high-performance polymeric materials.

References

-

BenchChem. This compound | 25550-98-5.

-

Effect of phenolic phosphite antioxidant on the thermo-oxidative degradation of PMMA.

-

Howell, B. A. (2022). Thermal Degradation of Organophosphorus Flame Retardants. Polymers, 14(22), 4929.

-

Howell, B. A. (2024). Thermal Degradation of Organophosphorus Flame Retardants: Impact of Oxygenation-Level at Phosphorus on Mode of Degradation. Chemical and Materials Sciences - Developments and Innovations Vol. 3.

-

Fiveable. Thermal analysis methods (DSC, TGA) | Intro to Polymer Science Class Notes.

-

University of Florida. Sample Preparation – DSC - Polymer Chemistry Characterization Lab.

-

The pyrolysis behaviors of phosphorus-containing organosilicon compound modified ammonium polyphosphate with different phosphorus-containing groups, and their different flame-retardant mechanisms in polyurethane foam.

-

ResearchGate. Thermal decomposition data of the additives based on TGA analysis recorded under nitrogen atmosphere and air.

-

Ningbo Inno Pharmchem Co., Ltd. Choosing the Right Polymer Stabilizer: A Focus on this compound.

-

ResearchGate. DSC, TG and DTG curves of RA.

-

E3S Web of Conferences. Selection of antioxidants to improve the thermal-oxidative stability of polyarylates.

-

Instructables. How to Perform a Differential Scanning Calorimetry Analysis of a Polymer : 14 Steps.

-

Archimer. Identification and quantification of plastic additives using Pyrolysis-GC/MS: a review.

-

Qualitest. DSC Test in Practice: Step-by-Step Guide to Accurate Thermal Analysis.

-

Qidichem. The Role of this compound (CAS 25550-98-5) in Polymer Stabilization.

-

Vesta Chemicals bv. This compound | CAS: 25550-98-5 | Rostabil DDPP.

-

PMC - NIH. Thermal Analysis of Aliphatic Polyester Blends with Natural Antioxidants.

-

PubMed. A review on organophosphate esters: Physiochemical properties, applications, and toxicities as well as occurrence and human exposure in dust environment.

-

NIST Technical Series Publications. Mass spectra of thermal degradation products of polymers.

-

Shimadzu. 01-00699-EN Pyrolysis/Thermal Desorption -GC/MS for Deterioration Markers of Chemical Products.

-

EAG Laboratories. DSC Analysis of Polymers | Thermal.

-

University of Toronto. Identification and Analysis of Halogenated Contaminants Formed in Thermal.

-

RSC Publishing. Study of decomposition products by gas chromatography-mass spectrometry and ion chromatography-electrospray ionization-mass spectrometry in thermally decomposed lithium hexafluorophosphate-based lithium ion battery electrolytes.

-

MDPI. Identification of Degradation Products and Components in Shellfish Purple by Ultrahigh Performance Liquid Chromatography Coupled with Tandem Mass Spectrometry.

-

Archimer. Identification of plastic additives: Py/TD-GC-HRMS method development and application on food containers.

Sources

- 1. This compound | CAS: 25550-98-5 | Rostabil DDPP [vestachem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. This compound | 25550-98-5 | Benchchem [benchchem.com]

- 6. fiveable.me [fiveable.me]

- 7. DSC Analysis of Polymers | Thermal | EAG Laboratories [eag.com]

- 8. archimer.ifremer.fr [archimer.ifremer.fr]

- 9. qualitest.ae [qualitest.ae]

- 10. The pyrolysis behaviors of phosphorus-containing organosilicon compound modified ammonium polyphosphate with different phosphorus-containing groups, and their different flame-retardant mechanisms in polyurethane foam - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. Organophosphate Esters (OPEs) Flame Retardants in Water: A Review of Photocatalysis, Adsorption, and Biological Degradation [mdpi.com]

A Technical Guide to Diisodecyl Phenyl Phosphite (CAS 25550-98-5): Applications in Material Stabilization for Scientific and Pharmaceutical Contexts

Introduction: Beyond the CAS Number

To the researcher, scientist, or drug development professional, a chemical is more than its identifier. Diisodecyl phenyl phosphite (DIDPP), CAS Number 25550-98-5, is a case in point. While broadly classified as an industrial polymer additive, its functional role as a high-performance secondary antioxidant and processing stabilizer has significant implications for materials used in sensitive applications, including laboratory equipment, medical devices, and pharmaceutical packaging.

This guide provides an in-depth technical exploration of DIDPP, moving beyond a simple catalog of applications. We will dissect its mechanism of action, explore its synergistic relationship with other stabilizers, detail the methodologies for evaluating its performance, and critically assess its suitability for applications where material integrity and purity are paramount. For professionals in regulated fields, understanding the subtleties of such additives is crucial for ensuring product stability, longevity, and safety.

Physicochemical Properties and Specifications

DIDPP is an alkyl-aryl phosphite, existing as a clear, colorless to pale yellow liquid.[1][2] Its liquid form facilitates easy blending and incorporation into polymer matrices during compounding.[3] Below are its typical physical properties, which are critical for processing and formulation design.

| Property | Value | Unit |

| Chemical Formula | C₂₆H₄₇O₃P | - |

| Molecular Weight | 438.62 | g/mol |

| Appearance | Clear Liquid | - |

| Color (APHA) | ≤ 50 | - |

| Specific Gravity (25°C) | 0.942 - 0.952 | g/cm³ |

| Refractive Index (25°C) | 1.4760 - 1.4810 | - |

| Acid Value | ≤ 0.10 | mg KOH/g |

| Free Phenol | ≤ 0.1 | % |

| (Data compiled from multiple sources)[4][5] |

Core Functionality: The Mechanism of a Secondary Antioxidant

The primary role of DIDPP is to protect polymers from degradation during high-temperature processing (e.g., extrusion, injection molding) and throughout the product's service life.[1][3] Polymer degradation is a chain-reaction process initiated by heat, shear, and oxygen, leading to the formation of highly reactive free radicals. These radicals attack the polymer chains, generating hydroperoxides (ROOH), which are unstable and decompose to create even more radicals, perpetuating the degradation cycle. This process results in discoloration (yellowing), loss of mechanical strength, and reduced material integrity.[6]

DIDPP functions as a secondary antioxidant , specifically a hydroperoxide decomposer .[4] Unlike primary antioxidants (like hindered phenols) that scavenge free radicals, DIDPP intervenes at a different point in the degradation cycle. It stoichiometrically reduces hydroperoxides into non-radical, stable alcohols, thereby preventing the proliferation of new free radicals.[3] This action is a critical preventative measure that preserves the polymer's molecular weight and physical properties.[4]

The reaction can be generalized as: P(OR)₃ + R'OOH → O=P(OR)₃ + R'OH (Phosphite + Hydroperoxide → Phosphate + Alcohol)

Caption: Mechanism of DIDPP as a secondary antioxidant.

The Power of Synergy: Combination with Primary Stabilizers

In practice, DIDPP is rarely used alone. Its efficacy is dramatically enhanced when formulated with primary antioxidants, such as hindered phenols. This synergistic relationship provides a comprehensive stabilization package.[7][8]

-

Primary Antioxidant (Radical Scavenger): A hindered phenol donates a hydrogen atom to neutralize peroxy radicals (ROO•), stopping the degradation chain.[8]

-

Secondary Antioxidant (DIDPP): DIDPP eliminates the hydroperoxides (ROOH) that are the source of new radicals.

This dual-action approach is highly efficient. The primary antioxidant tackles the immediate threat of existing radicals, while DIDPP prevents the formation of new ones, preserving the longevity of the primary antioxidant and extending the overall stability of the polymer.[9] In some systems, particularly in PVC, DIDPP also acts as a chelating agent, deactivating metal ions that can catalyze degradation.[10]

Caption: Synergistic action of primary and secondary antioxidants.

Key Applications in Polymer Systems

DIDPP's versatility makes it a valuable stabilizer across a wide range of polymer systems that are often used in scientific and medical applications.[6]

-

Polyvinyl Chloride (PVC): PVC is highly susceptible to thermal degradation. DIDPP acts as an essential secondary heat stabilizer and chelating agent, working with primary stabilizers like metal soaps to prevent discoloration, maintain clarity, and extend service life in both rigid and flexible PVC products.[10]

-

Polyolefins (PE, PP): In polyethylene and polypropylene, DIDPP provides excellent color and processing stability, preserving the melt flow index (MFI) during high-temperature extrusion and molding.[7] This is critical for producing consistent parts for devices or packaging.

-

Engineering Plastics (ABS, Polycarbonate): For materials like Acrylonitrile Butadiene Styrene (ABS) and Polycarbonate (PC), DIDPP serves as a color and processing stabilizer, preventing yellowing and maintaining mechanical properties.[11]

-

Other Resins: It also finds application in PET fibers, polyurethanes, coatings, and epoxy resins.[1][4]

A Critical Consideration: Hydrolytic Stability

A significant technical consideration for all phosphite stabilizers, including DIDPP, is their susceptibility to hydrolysis. Exposure to moisture, even atmospheric humidity, can cause the phosphite ester to break down into phosphorous acid, phenol, and isodecanol.[4]

While initial hydrolysis can generate acidic species that are themselves reducing agents, excessive hydrolysis is detrimental.[12] The formation of stronger acids can corrode processing equipment and can paradoxically accelerate polymer degradation.[12] Therefore, proper handling and storage in sealed, dry containers are imperative to maintain the stabilizer's efficacy.[13] Modern formulations may also include acid scavengers to mitigate the effects of autocatalytic hydrolysis.[14]

Relevance for Drug Development: The E&L Perspective

While DIDPP is not used as a direct pharmaceutical ingredient, its role in polymer stabilization is of high relevance to drug development professionals, particularly concerning Extractables and Leachables (E&L) .[15]

-

Extractables are compounds that can be forced out of a material under aggressive laboratory conditions (e.g., harsh solvents, high heat).

-

Leachables are compounds that migrate from the material into a drug product under normal conditions of storage and use.

Polymer additives, including antioxidants like DIDPP and its degradation products (e.g., the corresponding phosphate), are primary sources of E&L.[16] The presence of leachables in a final drug product can pose a risk to patient safety and affect the drug's efficacy and stability.

Therefore, scientists involved in selecting materials for pharmaceutical packaging (e.g., IV bags, bottles), single-use bioprocessing systems, or medical device components must rigorously evaluate the E&L profile of the chosen polymer.[15] Understanding that an additive like DIDPP is present allows for the development of targeted analytical methods to detect and quantify its potential migration, ensuring the final product meets stringent regulatory standards.

Regulatory Status: A Note of Caution

For the target audience, regulatory compliance is non-negotiable. DIDPP is registered under the European Union's REACH regulations.[17] However, a crucial caveat often cited in technical literature is that DIDPP is recommended for applications where regulatory approval for food contact is not required .[11][13]

Searches of the U.S. Food and Drug Administration's (FDA) regulations (21 CFR) and its inventory of effective Food Contact Notifications (FCNs) do not show a specific authorization for this compound for use in food contact materials.[6][18] While it was subject to a Testing Consent Order under the Toxic Substances Control Act (TSCA) in the past, this does not constitute an approval for food or drug contact use.[19]

Implication: Researchers and developers should assume that polymers stabilized with DIDPP are not suitable for direct food contact, drug primary packaging, or other applications governed by FDA food additive regulations without a thorough and specific regulatory evaluation, which would likely require a new Food Contact Notification by the material manufacturer.

Experimental Protocols for Performance Evaluation

Validating the efficacy of a stabilizer package is a cornerstone of materials science. Several standardized test methods are employed to quantify the performance of DIDPP in a polymer formulation.

Caption: A typical experimental workflow for evaluating stabilizer performance.

Methodology 1: Thermal-Oxidative Stability (ASTM D3012)

-

Objective: To assess the resistance of a plastic to accelerated heat aging in the presence of air.[20]

-

Protocol:

-

Standardized test specimens (e.g., 10mm x 50mm x 1mm) are prepared from the polymer compound.[21]

-

Specimens are mounted on a bi-axial rotator inside a forced-draft oven at a specified high temperature (e.g., 150°C for polypropylene).[17] The rotator ensures all specimens receive uniform exposure.[21]

-

Specimens are visually inspected at set time intervals.

-

Endpoint: "Failure" is defined as the first sign of physical degradation, such as discoloration, cracking, or embrittlement. The time to failure is recorded.[17]

-

-

Interpretation: A longer time to failure indicates superior thermal-oxidative stability conferred by the antioxidant package.

Methodology 2: Melt Flow Rate (ASTM D1238)

-

Objective: To measure the ease of flow of a molten thermoplastic, which is inversely related to its molecular weight.[22]

-

Protocol:

-

A small amount of the polymer (approx. 7 grams) is loaded into the heated barrel of a melt flow indexer at a specified temperature.[22]

-

A specific weight is applied to a piston, which forces the molten polymer through a standardized die.[14]

-

The extrudate is collected over a set period (typically for a timed duration) and weighed.

-

Endpoint: The Melt Flow Rate (MFR) is calculated and expressed in grams per 10 minutes.[22]

-

-

Interpretation: An effective stabilizer will minimize the change in MFR after processing or heat aging. A significant increase in MFR suggests polymer chain scission (degradation).

Methodology 3: Yellowness Index (ASTM E313)

-

Objective: To quantify the change in color of a sample from white/clear toward yellow.[23]

-

Protocol:

-

Interpretation: A lower YI value, or a smaller change (ΔYI) after aging, indicates better color stability provided by the additive.[24] This is a direct measure of DIDPP's ability to inhibit the formation of colored degradation products.

Methodology 4: Tensile Properties (ASTM D638)

-

Objective: To measure the mechanical properties of a plastic under tensile (pulling) stress, such as tensile strength and elongation at break.[12]

-

Protocol:

-

Interpretation: Samples are tested before and after heat aging. A well-stabilized polymer will retain a higher percentage of its original tensile strength and ductility (elongation), demonstrating that the additive has protected the polymer's structural integrity.

Conclusion

This compound (CAS 25550-98-5) is a highly effective secondary antioxidant that plays a crucial, albeit indirect, role in fields reliant on high-performance polymers. Its ability to decompose hydroperoxides, work synergistically with primary stabilizers, and preserve the physical and aesthetic properties of a wide range of plastics makes it a vital tool in materials science.

For researchers and drug development professionals, the key takeaway is one of informed caution. While DIDPP is instrumental in creating stable, durable materials for devices and equipment, its regulatory status and potential as a source of leachables and extractables necessitate careful consideration. Its use in any application that involves direct or indirect contact with food, drugs, or biologicals is not advisable without rigorous, specific validation and regulatory clearance. A thorough understanding of such additives is not merely a matter of material selection but a fundamental aspect of ensuring product safety, quality, and compliance.

References

- ASTM International. (n.d.). E313 Standard Practice for Calculating Yellowness and Whiteness Indices from Instrumentally Measured Color Coordinates.

- Intertek. (n.d.). Yellowness Index (YI) ASTM E313.

- Infinita Lab. (n.d.). Comprehensive Guide Yellowness Index Testing - ASTM.

- Presto Group. (2025, November 21). Step-by-Step Procedure for Melt Flow Index Testing (ASTM D1238 & ISO 1133).

- ZwickRoell. (n.d.). ASTM D638: tensile properties plastics.

- 3NH. (2024, November 6). Yellowness index measurement method.

- Intertek. (n.d.). Thermal-Oxidative Stability ASTM D3012, GM9059P.

- Threenh. (n.d.). What is the Yellowness Index and How to Measure it?.

- Infinita Lab. (n.d.). ASTM D3012, GM9059P Thermal-Oxidative Stability.

- Industrial Physics. (n.d.). ASTM D1238 testing.

- Presto Group. (2025, March 4). Ultimate Guide to Melt Flow Index Tester: Operations, Advantages, and Uses.

- Testronix. (2024, November 5). Understanding Melt Flow Index Testing: ASTM D1238 vs. ISO 1133.

- Intertek. (n.d.). Melt Flow Rate Testing to ASTM D 1238, ISO 1133.

- ASTM International. (2019, May 9). D3012 Standard Test Method for Thermal-Oxidative Stability of Polypropylene Using a Specimen Rotator Within an Oven.

- ASTM International. (n.d.). ASTM D3012-00 - Standard Test Method for Thermal-Oxidative Stability of Propylene Plastics Using a.

- ASTM International. (2017, August 16). D3012 Standard Test Method for Thermal-Oxidative Stability of Propylene Plastics Using a Specimen Rotator Within an Oven.

- Benchchem. (n.d.). This compound | 25550-98-5.

- ASTM Intern

- eCFR. (n.d.). 40 CFR 716.120 -- Substances and listed mixtures to which this subpart applies.

- Industrial Physics. (n.d.). Standard Test Method for Tensile Properties of Plastics ASTM D638.

- Infinita Lab. (2025, November 19). ASTM D638 Tensile Testing Methods for Plastics.

- eCFR. (1990, September 27). 40 CFR Part 799 -- Identification of Specific Chemical Substance and Mixture Testing Requirements.

- Presto Group. (n.d.). Tensile Strength of Plastics Using ASTM D 638 Test Standard.

- GetChem Co., Ltd. (n.d.). This compound Cas 25550-98-5.

- Adishank Chemicals Pvt Ltd. (2025, July 7). A Study of Di ISO Decyl Phenyl Phosphite (DDPP): A High-Performance Secondary Antioxidant.

- Akrochem Corporation. (2019, March). weston_pddp.pdf.

- LookChem. (n.d.). Cas 25550-98-5,this compound.

- Law.Cornell.Edu. (n.d.). 40 CFR § 799.18 - Chemicals subject of test rules or consent orders for which the testing reimbursement period has passed.

- Federal Register. (2025, January 6). Food Contact Notifications That Are No Longer Effective.

- Food Packaging Forum. (2023, February 23). US FDA updates to food contact inventory since August 2022.

- U.S. Food & Drug Administration. (n.d.). Inventory of Food Contact Substances Listed in 21 CFR.

- Federal Register. (n.d.). EPA/Testing Consent Order of this compound.

- PubChem. (n.d.). Diisodecyl phenyl phosphate | C26H47O4P | CID 39995.

- Government of Canada. (n.d.). Draft Screening Assessment Alkyl Aryl Phosphites Chemical Abstracts Service Registry Numbers 15647-08-2 25550-98-5.

- U.S. Food & Drug Administration. (n.d.). Inventory of Food Contact Substances Listed in 21 CFR.

- Steptoe. (2023, September 27). Food Contact Notifications (FCNs).

- Food Packaging Forum. (2021, October 27). US FDA adds nine substances to food contact inventory.

- Regulations.gov. (n.d.). Guidance for Industry: Preparation of Food Contact Notifications for Food Contact Substances (Toxicology Recommendations).

- Pfaltz & Bauer. (n.d.). SAFETY DATA SHEET.

- Vesta Chemicals bv. (n.d.). This compound | CAS: 25550-98-5 | Rostabil DDPP.

- Qidi Chemical. (n.d.). Phenyl Diisodecyl Phosphite Supplier China.

- Qidi Chemical. (n.d.). The Role of Phenyl Diisodecyl Phosphite in Enhancing PVC Stability.

- AK Scientific, Inc. (n.d.). This compound.

- Changsheng Material. (n.d.). Phenyl Diisooctyl Phosphite (PDOP).

Sources

- 1. A Study of Di ISO Decyl Phenyl Phosphite (DDPP): A High-Performance Secondary Antioxidant [adishank.com]

- 2. Phenyl Diisodecyl Phosphite Supplier China | High Quality PDIDP Chemical | Properties, Applications, Safety Data [qidi-chem.com]

- 3. borgoltz.aoe.vt.edu [borgoltz.aoe.vt.edu]

- 4. This compound | 25550-98-5 | Benchchem [benchchem.com]

- 5. getchem.com [getchem.com]

- 6. Inventory of Food Contact Substances Listed in 21 CFR [hfpappexternal.fda.gov]

- 7. eCFR :: 40 CFR Part 799 -- Identification of Specific Chemical Substance and Mixture Testing Requirements [ecfr.gov]

- 8. Diisodecyl phenyl phosphate | C26H47O4P | CID 39995 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. standards.iteh.ai [standards.iteh.ai]

- 10. nbinno.com [nbinno.com]

- 11. This compound | CAS: 25550-98-5 | Rostabil DDPP [vestachem.com]

- 12. zwickroell.com [zwickroell.com]

- 13. akrochem.com [akrochem.com]

- 14. Ultimate Guide to Melt Flow Index Tester: Operations, Advantages, and Uses [prestogroup.com]

- 15. eCFR :: 40 CFR 716.120 -- Substances and listed mixtures to which this subpart applies. [ecfr.gov]

- 16. industrialphysics.com [industrialphysics.com]

- 17. infinitalab.com [infinitalab.com]

- 18. steptoe.com [steptoe.com]

- 19. epa.gov [epa.gov]

- 20. store.astm.org [store.astm.org]

- 21. Thermal-Oxidative Stability ASTM D3012, GM9059P [intertek.com]

- 22. Melt Flow Rate Testing to ASTM D 1238, ISO 1133 [intertek.com]

- 23. store.astm.org [store.astm.org]

- 24. infinitalab.com [infinitalab.com]

- 25. What is the Yellowness Index and How to Measure it?-3NH [threenh.com]

- 26. Tensile Strength of Plastics Using ASTM D 638 Test Standard [prestogroup.com]

The Solubility Profile of Diisodecyl Phenyl Phosphite: A Technical Guide for Researchers and Formulation Scientists

Abstract

Diisodecyl phenyl phosphite (PDDP) is a widely utilized secondary antioxidant and processing stabilizer in the polymer industry. Its efficacy is intrinsically linked to its solubility and miscibility within various organic matrices. This technical guide provides an in-depth exploration of the solubility characteristics of this compound in organic solvents. Eschewing a rigid template, this document is structured to deliver a comprehensive understanding, from the fundamental principles governing its solubility to practical methodologies for its determination. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of PDDP's behavior in non-aqueous systems.

Introduction: The Significance of Solubility in Application

This compound (CAS 25550-98-5), a complex organophosphorus compound, plays a critical role in protecting polymers such as polyvinyl chloride (PVC), polypropylene, and polyethylene from thermal degradation during high-temperature processing.[1][2] Its primary function is to decompose hydroperoxides into stable, non-radical products, thereby preventing the propagation of degradative chain reactions.[2][3] The successful incorporation and homogeneous distribution of PDDP within a polymer matrix are paramount for its performance, and these are directly dictated by its solubility in the organic media used during synthesis and processing.

This guide delves into the theoretical and practical aspects of PDDP's solubility, providing a foundational understanding for formulation development and optimization.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound (PDDP) is essential to comprehend its solubility behavior.

| Property | Value | Reference |

| Chemical Formula | C₂₆H₄₇O₃P | [1][4] |

| Molecular Weight | 438.62 g/mol | [1] |

| Appearance | Clear, colorless to light yellow liquid | [2][5] |

| Density | 0.94 g/mL at 25 °C | [1] |

| Boiling Point | 176 °C at 5 mm Hg | [6] |

| Water Solubility | 0.182 mg/L at 25 °C (practically insoluble) | [1][4] |

| Log P (Octanol-Water Partition Coefficient) | > 12 (calculated) | [7] |

Commercial this compound is typically a mixture of related phosphite esters, including triisodecyl phosphite and triphenyl phosphite, arising from its synthesis via the reaction of triphenyl phosphite with isodecanol.[1] This composition can influence its physical properties. The compound's liquid state at ambient temperatures is a key characteristic for its application as a processing aid.[1]

Theoretical Framework of Solubility

The principle of "like dissolves like" is the cornerstone for predicting the solubility of a solute in a given solvent. This principle is governed by the intermolecular forces between the solute and solvent molecules.

Molecular Structure and Polarity

This compound is a molecule of relatively low polarity. Its structure comprises a central phosphorus atom bonded to a phenyl group and two long, branched isodecyl chains. These long alkyl chains are nonpolar and dominate the molecule's character, making it highly lipophilic. This is quantitatively supported by its high calculated log P value of over 12, indicating a strong preference for nonpolar environments over aqueous ones.[7]

Intermolecular Interactions

The primary intermolecular forces at play in solutions of this compound are London dispersion forces, which are characteristic of nonpolar molecules. The large, branched alkyl chains provide a significant surface area for these interactions. For dissolution to occur, the energy required to overcome the cohesive forces within the pure solute and the pure solvent must be compensated by the energy released from the formation of new solute-solvent interactions.

Due to its predominantly nonpolar nature, PDDP is expected to be readily soluble in nonpolar and weakly polar aprotic organic solvents. In these solvents, the dispersion forces between the solute and solvent molecules are similar in strength to the forces within the pure components, leading to favorable mixing.

Conversely, its solubility in highly polar solvents, particularly water, is extremely limited.[1][5] The strong hydrogen bonding network between water molecules is not easily disrupted by the nonpolar PDDP molecule, and the potential for favorable solute-solvent interactions is minimal.

Qualitative and Quantitative Solubility Profile

While precise, publicly available quantitative solubility data for this compound across a wide range of organic solvents is scarce, a qualitative and semi-quantitative profile can be constructed based on available literature and chemical principles.

Qualitative Solubility Summary

| Solvent Class | Representative Solvents | Expected Solubility | Rationale |

| Aprotic, Nonpolar | Hexane, Toluene, Benzene | High / Miscible | "Like dissolves like" principle; dominated by dispersion forces.[5][7] |

| Aprotic, Weakly Polar | Diethyl Ether, Dichloromethane | High / Miscible | Favorable interactions with the less polar aspects of the solvents. |

| Aprotic, Polar | Acetone, Ethyl Acetate | Moderate to High | The ester and ketone functionalities can interact with the phosphite group, but the long alkyl chains still drive solubility. |

| Protic, Polar | Ethanol, Methanol | Moderate to High | While these are polar, protic solvents, the alkyl portion of the alcohols can interact favorably with the isodecyl chains of PDDP. Described as having "excellent solubility" in alcohol systems.[1] |

| Aqueous | Water | Very Low / Insoluble | High polarity and strong hydrogen bonding of water make it a poor solvent for the nonpolar PDDP.[1][5][7] |

Factors Influencing Solubility

-

Temperature: For most solid solutes dissolving in liquid solvents, solubility increases with temperature. As this compound is a liquid at room temperature, it is generally miscible in all proportions with solvents in which it is highly soluble. Temperature can affect the viscosity of the resulting solution.

-